Cas no 948291-03-0 (7-methylquinoline-2,3-dicarboxylic acid)

7-methylquinoline-2,3-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-methylquinoline-2,3-dicarboxylic acid
- FT-0714179
- AB52445
- 948291-03-0
- DTXSID30589176
- DB-080060
-
- Inchi: InChI=1S/C12H9NO4/c1-6-2-3-7-5-8(11(14)15)10(12(16)17)13-9(7)4-6/h2-5H,1H3,(H,14,15)(H,16,17)
- InChI Key: KSUMYWMNVADYCX-UHFFFAOYSA-N
- SMILES: CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O
Computed Properties
- Exact Mass: 231.05300
- Monoisotopic Mass: 231.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 87.5Ų
Experimental Properties
- PSA: 87.49000
- LogP: 1.93960
7-methylquinoline-2,3-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-291624A-1 g |
7-Methylquinoline-2,3-dicarboxylic acid, |
948291-03-0 | 1g |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291624A-1g |
7-Methylquinoline-2,3-dicarboxylic acid, |
948291-03-0 | 1g |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291624-500 mg |
7-Methylquinoline-2,3-dicarboxylic acid, |
948291-03-0 | 500MG |
¥1,730.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291624-500mg |
7-Methylquinoline-2,3-dicarboxylic acid, |
948291-03-0 | 500mg |
¥1730.00 | 2023-09-05 |
7-methylquinoline-2,3-dicarboxylic acid Related Literature
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
Additional information on 7-methylquinoline-2,3-dicarboxylic acid
Introduction to 7-Methylquinoline-2,3-dicarboxylic Acid (CAS No. 948291-03-0)
7-Methylquinoline-2,3-dicarboxylic acid (CAS No. 948291-03-0) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, material science, and organic synthesis. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 7-methylquinoline-2,3-dicarboxylic acid.
The molecular formula of 7-methylquinoline-2,3-dicarboxylic acid is C14H10N2O4, and it has a molecular weight of approximately 266.24 g/mol. The compound features a quinoline core with a methyl group at the 7-position and two carboxylic acid groups at the 2 and 3 positions. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
In terms of physical properties, 7-methylquinoline-2,3-dicarboxylic acid is typically a white crystalline solid with a melting point ranging from 185 to 187°C. It is soluble in polar solvents such as water and ethanol but has limited solubility in non-polar solvents like hexane. These solubility characteristics are crucial for its use in various chemical reactions and processes.
The synthesis of 7-methylquinoline-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of anthranilic acid with an appropriate aldehyde or ketone followed by cyclization and oxidation steps. Another method involves the reaction of quinoline with carboxylic acids or their derivatives under specific conditions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents.
In the realm of pharmaceutical research, 7-methylquinoline-2,3-dicarboxylic acid has shown promise as a lead compound for the development of new drugs. Studies have indicated that derivatives of this compound exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that certain derivatives of 7-methylquinoline-2,3-dicarboxylic acid demonstrated significant inhibition of tumor growth in vitro and in vivo models.
Beyond its pharmaceutical applications, 7-methylquinoline-2,3-dicarboxylic acid has also found use in material science. Its ability to form stable coordination complexes with various metal ions makes it a valuable ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
In organic synthesis, 7-methylquinoline-2,3-dicarboxylic acid serves as a versatile building block for the construction of more complex molecules. Its reactivity with different functional groups allows chemists to tailor its properties for specific applications. For example, it can be used as a starting material for the synthesis of quinoline-based dyes and pigments with unique optical properties.
The safety profile of 7-methylquinoline-2,3-dicarboxylic acid is an important consideration for its use in various applications. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) and storing the compound in a cool, dry place away from incompatible materials.
In conclusion, 7-methylquinoline-2,3-dicarboxylic acid (CAS No. 948291-03-0) is a versatile compound with a wide range of potential applications in pharmaceutical research, material science, and organic synthesis. Its unique chemical structure and properties make it an attractive candidate for further exploration and development. As research continues to advance our understanding of this compound, it is likely that new applications and uses will emerge, further solidifying its importance in the scientific community.
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